molecular formula C24H14D9NO2 B1159756 JWH 018 5-hydroxyindole metabolite-d9

JWH 018 5-hydroxyindole metabolite-d9

Cat. No. B1159756
M. Wt: 366.5
InChI Key: GMOJICNPAPPCSR-YGYNLGCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 018 5-hydroxyindole metabolite-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 018 5-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 018 5-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor. In urine samples, this metabolite is almost completely glucuronidated.

Scientific Research Applications

Mass Spectrometric Analysis

  • A study by Kusano et al. (2016) developed a method for differentiating the positional isomers of JWH-018's hydroxyindole metabolites using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This technique proved effective for regioisomeric differentiation of hydroxyindole metabolite isomers, with potential extension to other synthetic cannabinoids (Kusano et al., 2016).

Metabolite Identification and Measurement

  • Chimalakonda et al. (2011) identified and quantified (ω-1)-hydroxyl metabolites of JWH-018 and JWH-073 in human urine. This was the first report to identify these metabolites, incorporating automated extraction procedures with deuterium-labeled internal standards (Chimalakonda et al., 2011).

Pharmacokinetic Properties

  • Toennes et al. (2017) investigated the pharmacokinetic properties of JWH-018 and its metabolites in serum after inhalation. The study found a multiexponential decline in the concentration of JWH-018 and its metabolites, suggesting similarities to THC and potential accumulation in chronic users (Toennes et al., 2017).

Metabolite Analysis in Urine

  • Moran et al. (2011) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring concentrations of JWH-018, JWH-073, and their metabolites in human urine. This study provided insights into the clinical utility of detecting aminoalkylindole metabolites (Moran et al., 2011).

Metabolite Activity and Receptor Interaction

  • Seely et al. (2012) researched the activity of JWH-018-N-(5-hydroxypentyl) β-D-glucuronide (018-gluc), a major metabolite of JWH-018. The study revealed its antagonistic activity at cannabinoid type 1 receptors (CB1Rs), contributing to the understanding of how JWH-018 metabolites interact with CB1Rs (Seely et al., 2012).

Detection and Characterization in Forensic Analysis

  • Emerson et al. (2013) developed a gas chromatography-mass spectrometry (GC-MS) method for detecting 'K2' metabolites, including JWH-018, in urine. This method is significant for forensic applications, providing a means to detect and confirm the use of synthetic cannabinoids (Emerson et al., 2013).

properties

Product Name

JWH 018 5-hydroxyindole metabolite-d9

Molecular Formula

C24H14D9NO2

Molecular Weight

366.5

IUPAC Name

[5-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2

InChI Key

GMOJICNPAPPCSR-YGYNLGCDSA-N

SMILES

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

synonyms

(5-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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